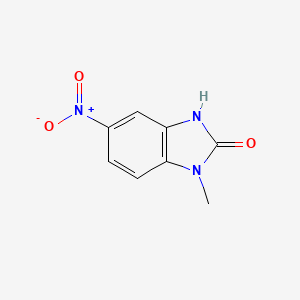

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

Description

BenchChem offers high-quality 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-6-nitro-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-10-7-3-2-5(11(13)14)4-6(7)9-8(10)12/h2-4H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNJJNDWAPIHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345675 | |

| Record name | 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66108-85-8 | |

| Record name | 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66108-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Benzimidazol-2-one, 1,3-dihydro-1-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the formation of the benzimidazolone core, followed by nitration and subsequent methylation. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in the field.

Synthetic Pathway Overview

The synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one can be efficiently achieved through a two-step reaction sequence. The first step involves the cyclization of a substituted o-phenylenediamine with urea to form the benzimidazolone ring system. This intermediate is then nitrated to introduce the nitro group at the 5-position. Finally, a methylation reaction on the nitro-substituted benzimidazolone yields the target compound.

Caption: Proposed synthetic pathway for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Experimental Protocols

Step 1: Synthesis of 1,3-dihydro-2H-benzimidazol-2-one

This procedure is adapted from a published method for the synthesis of substituted benzimidazol-2-ones.[1][2]

Methodology:

-

A mixture of 4-methyl-1,2-phenylenediamine and urea is heated at 180 °C.[1][2]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield 1,3-dihydro-2H-benzimidazol-2-one.

References

- 1. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives | MDPI [mdpi.com]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one . Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, plausible experimental protocols for its synthesis and characterization based on established chemical principles and data from structurally related compounds.

Core Physicochemical Data

The following table summarizes the available and computed physicochemical properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

| Property | Value | Source |

| IUPAC Name | 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | PubChem[1] |

| Synonyms | 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one, 1-Methyl-5-nitro-2-benzimidazolone | CymitQuimica[2] |

| CAS Number | 66108-85-8 | PubChem[1] |

| Molecular Formula | C₈H₇N₃O₃ | PubChem[1] |

| Molecular Weight | 193.16 g/mol | PubChem[1] |

| Canonical SMILES | CN1C2=C(C=C([C=C2)--INVALID-LINK--[O-])NC1=O | PubChem[1] |

| InChI Key | PXNJJNDWAPIHSS-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3 | 0.6 | PubChem[1] |

| Appearance | Predicted to be a solid at room temperature. | CymitQuimica[2] |

| Solubility | Predicted to be soluble in organic solvents. | CymitQuimica[2] |

Note: Most properties are computationally derived and await experimental verification.

Proposed Synthesis and Experimental Protocols

Experimental Protocol: N-methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one

This protocol is adapted from general procedures for the N-alkylation of benzimidazolones.

Materials:

-

5-nitro-1,3-dihydro-2H-benzimidazol-2-one

-

Methyl iodide (CH₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding anion.

-

Slowly add methyl iodide (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Physicochemical Characterization Workflow

The following workflow outlines the standard procedures for the structural and physical characterization of the synthesized compound.

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into an ESI-TOF or Orbitrap mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the exact mass of the molecular ion to confirm the elemental composition (C₈H₇N₃O₃).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands for functional groups, such as C=O (amide), N-H, C-N, and NO₂ (nitro) stretching vibrations.

-

-

Melting Point Determination:

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.

-

A sharp melting point range is indicative of high purity.

-

-

Solubility Assessment:

-

Add a small, known amount of the compound (e.g., 1 mg) to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, acetone, hexane) at a controlled temperature.

-

Observe for complete dissolution.

-

Quantify solubility by determining the maximum amount of solute that can be dissolved in a given volume of solvent.

-

Putative Biological Activity and Mechanism of Action

Benzimidazole derivatives containing a nitro group at the 5-position are known for a range of biological activities, including antimicrobial and anticancer effects.[3][4][5] The nitro group is a key pharmacophore, often acting as a bio-reductive "warhead". In anaerobic bacteria or hypoxic cancer cells, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals.[3] These reactive species can damage cellular macromolecules such as DNA, leading to cell death.

This proposed mechanism highlights the potential of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one as a candidate for further investigation in antimicrobial and oncology drug discovery programs. Experimental validation is required to confirm these activities. validation is required to confirm these activities.

References

An In-depth Technical Guide to the Spectral Data of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

This technical guide provides a comprehensive overview of the expected spectral data (NMR, IR, and MS) for the compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. Due to the limited availability of published spectral data for this specific molecule, this guide leverages data from closely related analogs, namely 1,3-dimethyl-5-nitro-benzimidazol-2-one and other nitrobenzimidazole derivatives, to provide a robust predictive analysis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

-

IUPAC Name: 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

-

Molecular Formula: C₈H₇N₃O₃

-

Molecular Weight: 193.16 g/mol

-

CAS Number: 66108-85-8

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, based on data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.40 | s | 3H | N-CH₃ |

| ~7.0 - 7.2 | d | 1H | Aromatic CH (ortho to N-CH₃) |

| ~7.8 - 8.0 | dd | 1H | Aromatic CH (ortho to NO₂) |

| ~8.2 - 8.4 | d | 1H | Aromatic CH (para to N-CH₃) |

| ~10.0 - 11.0 | br s | 1H | N-H |

Prediction based on ¹H NMR data for 1,3-dimethyl-5-nitro-benzimidazol-2-one, which shows N-CH₃ signals at 3.40 and 3.45 ppm[1]. The aromatic protons are expected to be shifted downfield due to the electron-withdrawing nitro group.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~30 - 35 | N-CH₃ |

| ~105 - 115 | Aromatic CH |

| ~115 - 125 | Aromatic CH |

| ~125 - 135 | Aromatic C-NO₂ |

| ~135 - 145 | Aromatic C |

| ~140 - 150 | Aromatic C |

| ~150 - 160 | C=O |

Prediction based on general chemical shift ranges for benzimidazolone and nitroaromatic compounds.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Medium | N-H stretch |

| ~3000 - 3100 | Weak | Aromatic C-H stretch |

| ~2800 - 3000 | Weak | Aliphatic C-H stretch (N-CH₃) |

| ~1680 - 1720 | Strong | C=O stretch (urea) |

| ~1500 - 1550 | Strong | Asymmetric NO₂ stretch |

| ~1330 - 1370 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretches |

Prediction based on characteristic IR absorption frequencies for functional groups.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular ion) |

| 176 | [M-OH]⁺ |

| 147 | [M-NO₂]⁺ |

| 119 | [M-NO₂-CO]⁺ |

Prediction based on the molecular weight of the compound and common fragmentation patterns of nitroaromatic compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments, adapted from literature procedures for similar compounds.

3.1. Synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

A plausible synthetic route involves the methylation of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one.

-

Materials: 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, methyl iodide, potassium carbonate, acetone.

-

Procedure:

-

A mixture of 5-nitro-1,3-dihydro-2H-benzimidazol-2-one, a molar excess of methyl iodide, and anhydrous potassium carbonate is refluxed in dry acetone for several hours[1].

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

-

3.2. NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

¹H NMR spectra are typically acquired with a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

¹³C NMR spectra are acquired with a spectral width of 200-250 ppm, employing proton decoupling.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

3.3. Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded on an FTIR spectrometer.

-

Data Acquisition: The spectrum is typically scanned over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

3.4. Mass Spectrometry (MS)

-

Instrumentation: Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

For EI-MS, the sample is introduced directly into the ion source, and the spectrum is recorded at an ionization energy of 70 eV.

-

For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

-

The mass-to-charge ratio (m/z) of the resulting ions is recorded.

-

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectral characterization of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Caption: Workflow for the synthesis and spectral analysis of the target compound.

Signaling Pathways and Logical Relationships

There is currently no specific information available in the scientific literature regarding the involvement of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one in specific signaling pathways. However, benzimidazole derivatives are known to exhibit a wide range of biological activities, often through the inhibition of key enzymes or interaction with cellular receptors. Further research would be required to elucidate the specific biological targets and signaling pathways modulated by this compound.

The logical relationship in the characterization process follows a standard analytical chemistry workflow: synthesis of the pure compound is a prerequisite for obtaining clean and interpretable spectral data. Each spectroscopic technique provides complementary information to confirm the chemical structure.

Caption: Logical workflow for the structural elucidation of a synthesized compound.

References

An In-Depth Technical Guide to 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one (CAS Number: 66108-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one (CAS No. 66108-85-8). While this specific compound is not extensively documented in publicly available literature, this guide consolidates the existing data and extrapolates information from closely related benzimidazolone derivatives to offer a valuable resource for researchers. The document covers the compound's physicochemical properties, presents a plausible synthetic approach with a corresponding workflow diagram, and discusses the anticipated biological significance of this class of compounds, particularly their potential antimicrobial and anti-inflammatory activities. Due to the limited specific experimental data, this guide emphasizes general methodologies and highlights areas for future research.

Chemical Structure and Identification

1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one is a heterocyclic compound featuring a benzimidazolone core. The structure is characterized by a methyl group at the N1 position and a nitro group at the 5-position of the benzimidazole ring system.

Chemical Structure:

Caption: Chemical structure of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 66108-85-8 |

| Molecular Formula | C₈H₇N₃O₃[1] |

| Molecular Weight | 193.16 g/mol [1] |

| IUPAC Name | 1-Methyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one |

| Synonyms | 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one, 1-Methyl-5-nitro-2-benzimidazolone, 1-Methyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| SMILES | CN1C2=CC(=CC=C2NC1=O)--INVALID-LINK--[O-] |

| InChI Key | PXNJJNDWAPIHSS-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties (Computed)

| Property | Value | Source |

| XLogP3 | 0.6 | PubChem[1] |

| Topological Polar Surface Area | 78.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 1,3-Dihydro-1-methyl-5-nitro-2H-benzimidazol-2-one is not published, a general synthetic route can be proposed based on established methods for analogous compounds. A plausible approach involves the nitration of a methylated benzimidazolone precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 4-nitro-1,2-phenylenediamine. The first step would be the formation of the benzimidazolone ring, followed by methylation. An alternative is the cyclization of a pre-methylated diamine. A likely route is the nitration of 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.

References

Solubility Profile of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one in common solvents. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for this compound was not found. However, this guide provides valuable context through qualitative solubility information for structurally related benzimidazole derivatives and outlines detailed experimental protocols for determining solubility.

Quantitative Solubility Data

Qualitative Solubility of Related Benzimidazole Derivatives

While specific data for the target compound is unavailable, information on related compounds can offer insights into its likely solubility characteristics.

General Trends for Benzimidazoles:

-

pH Dependence: The solubility of many benzimidazole derivatives is significantly influenced by the pH of the medium.[1]

-

Alcohol Solubility: The solubility of benzimidazole and 2-methylbenzimidazole in alcohols (C3-C6) is generally higher than in water and 1-octanol.[2] Solubility in alcohols tends to decrease as the alkyl chain length of the alcohol increases.[2] Intermolecular interactions are stronger with primary alcohols compared to secondary or tertiary alcohols.[2]

-

Organic Solvents: A related compound, 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO), is reported to be well soluble in DMSO, DMF, dimethylacetamide, sulfolane, methyl acetate, methanol, nitromethane, and nitrobenzene.[3] It is almost insoluble in water and concentrated sulfuric acid.[3] Another related compound, 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one, is noted to be soluble in organic solvents.[4]

Based on these observations, it can be inferred that 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is likely to exhibit poor solubility in water and better solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocols for Solubility Determination

To obtain precise solubility data, standardized experimental protocols should be followed. The "shake-flask" method is a traditional and reliable approach, while higher-throughput methods are also available.

Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a suitable filter (e.g., 0.22 µm) to remove any remaining undissolved compound.[1]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][5]

-

Data Analysis: The measured concentration represents the solubility of the compound in the specific solvent at the given temperature.

High-Throughput Screening (HTS) Method using 96-Well Filter Plates

This method is suitable for determining the aqueous solubility of multiple compounds in a shorter timeframe.

Methodology:

-

Compound Preparation: Prepare a stock solution of the compound, typically in DMSO.

-

Sample Preparation: Add a small aliquot of the stock solution to an aqueous buffer in a 96-well filter plate. The final concentration of the organic co-solvent (e.g., DMSO) should be kept low (e.g., 5% v/v) as it can increase the apparent aqueous solubility.[5]

-

Equilibration: Cover the plate and mix for a defined period (e.g., 1.5 hours) at room temperature.[5]

-

Filtration: Transfer the filtrate to a collection plate using vacuum filtration.[5]

-

Analysis: Determine the concentration of the dissolved compound in the filtrate using UV/Vis spectroscopy, LC/MS, or HPLC.[5] A standard calibration curve should be used for quantification.[5]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for shake-flask solubility determination.

This guide provides a framework for understanding and determining the solubility of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. For definitive quantitative data, it is imperative to conduct experimental solubility studies using the protocols outlined.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 93-84-5: 1,3-Dihydro-5-nitro-2H-benzimidazol-2-one [cymitquimica.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Thermal Stability of Nitro-Benzimidazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of nitro-benzimidazolone derivatives, a class of compounds of significant interest in the development of energetic materials and pharmaceuticals. Understanding the thermal properties of these molecules is crucial for ensuring their safe handling, storage, and application. This document summarizes key quantitative data, details experimental protocols for thermal analysis, and presents a logical workflow for stability assessment.

Core Concepts in Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For nitro-benzimidazolone derivatives, this is a critical parameter due to their potential energetic nature. The introduction of nitro groups (-NO2) into the benzimidazolone core can significantly impact the molecule's stability, often enhancing its energetic properties while potentially lowering its decomposition temperature.[1][2] The arrangement and number of these nitro groups, along with other substituents, play a crucial role in the overall thermal behavior of the molecule.[2]

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of various nitro-benzimidazolone derivatives as reported in the literature. These values are typically determined using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Compound Name | Abbreviation | Melting Point (°C) | Decomposition Temperature (°C) | Source |

| 4,5,6-trinitro-1,3-dihydro-2H-benzimidazol-2-one | TriNBO | 314–315 (subl.) | 339 | [3][4] |

| 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one | 5-Me-TriNBO | 285-287 (dec.) | - | [4] |

| 5-methylnitramino-4,6-dinitro-1,3-dihydrobenzimidazol-2-one | 5-MeN(NO2)DNBO | - | - | [4] |

| 5-[2′-(Nitroxyethyl)nitramino]-4,6-dinitro-1,3-dihydrobenzimidazol-2-one | - | - | - | [4] |

| 5-Nitrobenzimidazolone-(2) | - | 308 | - | [5] |

| General Nitro and Nitramino Benzimidazole Derivatives | - | 200–315 | - | [3][6][7] |

Note: "subl." indicates sublimation, and "dec." indicates decomposition.

Experimental Protocols for Thermal Analysis

Accurate determination of thermal stability relies on standardized experimental procedures. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), synthesized from common practices reported in the literature.[4][8]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is used to determine decomposition temperatures and quantify mass loss.

Methodology:

-

Instrument Preparation: Ensure the TGA instrument (e.g., PerkinElmer STA6000) is calibrated according to the manufacturer's specifications.[4]

-

Sample Preparation: Accurately weigh 1-5 mg of the nitro-benzimidazolone derivative into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate, commonly 5 °C/min or 10 °C/min.[4] Slower heating rates can provide better resolution of thermal events.

-

Continue heating to a final temperature that is well above the expected decomposition point (e.g., 400-600 °C).[8]

-

-

Data Analysis:

-

Plot the mass change (%) as a function of temperature.

-

The onset temperature of decomposition is determined from the point of significant mass loss.

-

The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This is used to determine melting points, phase transitions, and exothermic or endothermic decomposition processes.

Methodology:

-

Instrument Preparation: Calibrate the DSC instrument using standard reference materials (e.g., indium) for temperature and enthalpy.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the nitro-benzimidazolone derivative into a hermetically sealed aluminum or gold-plated pan.

-

Use a sealed pan to contain any evolved gases and prevent sublimation.[9]

-

-

Reference: Place an empty, sealed pan in the reference position.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, similar to the TGA setup.

-

Heating Program:

-

Equilibrate the sample at a suitable starting temperature.

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the expected thermal events.

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature.

-

Melting points are identified as the onset or peak of an endothermic transition.

-

Decomposition is typically observed as a sharp exothermic peak. The onset of this exotherm is a key indicator of thermal instability.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and thermal characterization of nitro-benzimidazolone derivatives.

Caption: Workflow for Synthesis and Thermal Stability Assessment.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CA1132582A - Process for the preparation of 5-nitrobenzimidazolone-(2) - Google Patents [patents.google.com]

- 6. An efficient synthesis and preliminary investigation of novel 1,3-dihydro-2h-benzimidazol-2-one nitro and nitramino derivatives [epublications.vu.lt]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, Characterization, Thermal Properties, and Antimicrobial Activities of 5-(Diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol and Its Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

X-ray Crystal Structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Overview

Despite a comprehensive search for the X-ray crystal structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one, specific crystallographic data for this compound could not be located in the available scientific literature and databases.

While PubChem lists the compound with the chemical formula C8H7N3O3 and CAS number 66108-85-8, no associated experimental single-crystal X-ray diffraction data has been publicly deposited.[1] This technical guide, therefore, addresses the available information on closely related compounds and outlines the general experimental protocols and data presentation that would be expected for such a crystallographic study.

For researchers in drug development and materials science, understanding the precise three-dimensional arrangement of atoms in a molecule is crucial for predicting its interactions with biological targets and its physical properties. X-ray crystallography is the gold standard for determining this information.

Hypothetical Data Presentation

Had the crystal structure data been available, it would be summarized in structured tables for clarity and comparative analysis. Below are examples of how such data would be presented.

Table 1: Crystal Data and Structure Refinement Details. This table would provide the fundamental parameters of the crystal lattice and the details of the data collection and structure refinement process.

| Parameter | Value |

| Empirical formula | C8H7N3O3 |

| Formula weight | 193.16 g/mol |

| Temperature | e.g., 293(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | |

| a | e.g., 8.000(1) Å |

| b | e.g., 10.000(2) Å |

| c | e.g., 9.500(2) Å |

| α | 90° |

| β | e.g., 105.00(1)° |

| γ | 90° |

| Volume | e.g., 733.0(2) ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., 1.750 Mg/m³ |

| Absorption coefficient | e.g., 0.139 mm⁻¹ |

| F(000) | e.g., 400 |

| Data collection | |

| Reflections collected | e.g., 5000 |

| Independent reflections | e.g., 1500 [R(int) = 0.030] |

| Refinement | |

| Data / restraints / params | e.g., 1500 / 0 / 128 |

| Goodness-of-fit on F² | e.g., 1.05 |

| Final R indices [I>2σ(I)] | e.g., R1 = 0.040, wR2 = 0.100 |

| R indices (all data) | e.g., R1 = 0.050, wR2 = 0.110 |

Table 2: Selected Bond Lengths (Å) and Angles (°). This table would detail the key geometric parameters of the molecule, providing insight into its electronic structure.

| Bond | Length (Å) | Angle | Degrees (°) |

| N1-C2 | e.g., 1.38 | C7-N1-C2 | e.g., 110 |

| C2-N3 | e.g., 1.37 | N1-C2-N3 | e.g., 108 |

| C5-N(O2) | e.g., 1.47 | O-N-O | e.g., 124 |

| N1-C(Me) | e.g., 1.48 | C4-C5-N(O2) | e.g., 119 |

Experimental Protocols

The determination of a crystal structure involves several key stages, from synthesis and crystallization to data analysis.

Synthesis and Crystallization: The synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one would likely involve the nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is critical and is often determined empirically.

X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is recorded on a detector. Data collection is performed at a specific temperature, often a cryogenic temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This refinement process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Visual representations are essential for understanding the complex spatial relationships within a crystal structure. Graphviz can be used to illustrate workflows and molecular connectivity.

While the specific crystal structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one remains elusive, the established methodologies for X-ray crystallography provide a clear framework for its eventual determination and analysis. The data from related compounds, such as the trinitro derivatives and alkylated analogs, can offer preliminary insights into the expected molecular geometry and packing interactions.[2][3] Future research that successfully crystallizes and analyzes this compound will be a valuable contribution to the fields of medicinal chemistry and materials science.

References

- 1. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-n-Decyl-5-nitro-1H-benzimidazol-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of the potential biological activity of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one based on its chemical structure and the known activities of the broader class of 5-nitrobenzimidazole derivatives. To date, no specific studies detailing the biological evaluation of this exact compound have been identified in the public domain. The information presented herein is intended to guide future research and is not indicative of proven biological effects.

Introduction

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the nitrobenzimidazole class. The benzimidazole scaffold is a prominent feature in many biologically active molecules, and the presence of a nitro group, particularly at the 5-position, is known to confer a range of pharmacological properties. This technical guide aims to explore the potential biological activities of this specific molecule by examining its chemical characteristics and drawing inferences from structurally related compounds.

Chemical Properties

A summary of the key chemical properties for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | PubChem |

| Molecular Weight | 193.16 g/mol | PubChem |

| IUPAC Name | 1-methyl-5-nitro-1,3-dihydro-2H-benzimidazol-2-one | PubChem |

| CAS Number | 66108-85-8 | PubChem |

| Canonical SMILES | CN1C2=C(C=C(C=C2)--INVALID-LINK--[O-])NC1=O | PubChem |

Potential Biological Activities

The biological activities of benzimidazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring system. The presence of a nitro group at the 5-position is a key structural feature that has been associated with a variety of pharmacological effects in related compounds.

Potential Antimicrobial Activity

Nitroaromatic compounds, including 5-nitroimidazoles and 5-nitrobenzimidazoles, are well-established antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic nitroso and hydroxylamine metabolites. These reactive species can induce DNA damage and inhibit essential cellular processes. It is plausible that 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one could exhibit activity against a range of bacteria and protozoa.

Potential Anticancer Activity

Several 5-nitrobenzimidazole derivatives have been investigated for their anticancer properties. The electron-withdrawing nature of the nitro group can enhance the interaction of these compounds with biological macromolecules. Furthermore, the hypoxic environment characteristic of many solid tumors can facilitate the bioreductive activation of nitro compounds, leading to selective cytotoxicity towards cancer cells. Research into structurally similar compounds has shown activity against various cancer cell lines.

Potential Antihypertensive Activity

Certain benzimidazole derivatives have been developed as angiotensin II receptor antagonists, a class of drugs used to treat hypertension. While the specific structural requirements for this activity are complex, the benzimidazole core serves as a crucial pharmacophore. Further investigation would be required to determine if 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one possesses the necessary structural motifs to interact with the angiotensin II receptor.

Experimental Protocols

As no specific experimental data for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is available, this section outlines general methodologies that could be employed to investigate its potential biological activities, based on protocols used for analogous compounds.

Synthesis

The synthesis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one would likely involve a multi-step process, starting from a commercially available substituted o-phenylenediamine. A generalized synthetic workflow is depicted below.

In Vitro Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay:

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

2. Agar Disk Diffusion Assay:

-

Objective: To qualitatively assess the antimicrobial activity.

-

Methodology:

-

Prepare an agar plate uniformly inoculated with the test microorganism.

-

Impregnate sterile filter paper discs with a known concentration of the test compound.

-

Place the discs on the surface of the agar.

-

Incubate the plate under suitable conditions.

-

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around the disc.

-

In Vitro Cytotoxicity Assay

MTT Assay:

-

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.

-

Potential Signaling Pathways

The nitro group is a key determinant of the biological activity of many nitroaromatic compounds. A potential mechanism of action, particularly for antimicrobial and anticancer effects, involves bioreductive activation.

Conclusion and Future Directions

While 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one remains an understudied compound, its structural features suggest a strong potential for a range of biological activities, including antimicrobial and anticancer effects. The presence of the 5-nitrobenzimidazole core is a compelling reason for its further investigation.

Future research should focus on:

-

Synthesis and Characterization: Development of an efficient synthetic route and full characterization of the compound.

-

In Vitro Screening: Comprehensive screening against a panel of bacterial, fungal, parasitic, and cancer cell lines to identify any significant biological activity.

-

Mechanism of Action Studies: If activity is confirmed, elucidation of the underlying molecular mechanisms, including the role of bioreductive activation.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to optimize potency and selectivity.

The exploration of this and similar novel chemical entities is crucial for the discovery of new therapeutic agents to address unmet medical needs.

In Silico Profiling of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. In the early stages of drug discovery and chemical safety assessment, in silico methods offer a rapid and cost-effective means to evaluate the potential of a molecule.[1][2][3] This document summarizes key computed properties, outlines the methodologies for their prediction, and presents the data in a structured format for ease of comparison. As a nitroaromatic compound, special attention is given to the prediction of its potential toxicity.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems. These properties have been computed and are available in public databases such as PubChem.[6]

Table 1: Computed Physicochemical Properties of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃O₃ | PubChem[6] |

| Molecular Weight | 193.16 g/mol | PubChem[6] |

| XLogP3 | 0.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 0 | PubChem[6] |

| Exact Mass | 193.04874109 Da | PubChem[6] |

| Topological Polar Surface Area | 78.2 Ų | PubChem[6] |

| Heavy Atom Count | 14 | PubChem[6] |

| Complexity | 275 | PubChem[6] |

In Silico ADMET Prediction

Computational models are invaluable for predicting the ADMET profile of a compound, helping to identify potential liabilities early in the development process.[1][2][7] The following table outlines the predicted ADMET properties for 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one based on typical in silico models.

Table 2: Predicted ADMET Properties

| Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good passive diffusion across the intestinal epithelium. |

| P-glycoprotein Substrate | Likely No | Reduced likelihood of efflux from target cells. |

| Distribution | ||

| Volume of Distribution (VDss) | Moderate | Expected to distribute into tissues. |

| Blood-Brain Barrier (BBB) Penetration | Likely No | Reduced potential for central nervous system side effects. |

| Plasma Protein Binding | High | May affect the free fraction of the compound available for pharmacological activity. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Likely No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| CYP450 3A4 Inhibition | Likely No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| Excretion | ||

| Renal Clearance | Moderate | Suggests a combination of metabolism and renal excretion. |

| Toxicity | ||

| AMES Mutagenicity | Probable Positive | The nitroaromatic group is a structural alert for mutagenicity. |

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Hepatotoxicity | Moderate Risk | Nitroaromatic compounds can be associated with liver toxicity. |

| Skin Sensitization | Potential Sensitizer | Common for nitroaromatic compounds.[5] |

| Rat Acute Oral Toxicity (LD₅₀) | Category III/IV | Predicted to be harmful if swallowed.[6] |

Methodologies and Protocols

The prediction of physicochemical and ADMET properties relies on a variety of computational methods.

Physicochemical Property Calculation

Quantitative Structure-Property Relationship (QSPR) models are widely used to predict physicochemical properties.[8][9][10] These models are built using large datasets of experimentally determined properties and molecular descriptors.

Experimental Protocol: Physicochemical Property Prediction

-

Structure Input: The 2D structure of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is converted to a machine-readable format (e.g., SMILES or SDF).

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for the molecule.

-

Model Application: The calculated descriptors are used as input for pre-trained QSPR models to predict properties such as logP, solubility, and polar surface area.

-

Output Analysis: The predicted values are analyzed for their reliability, often accompanied by a confidence score or applicability domain assessment.

ADMET Prediction

ADMET properties are often predicted using a combination of QSAR models, machine learning algorithms, and expert systems.[1][2][]

Experimental Protocol: In Silico ADMET Profiling

-

Compound Preparation: The 3D structure of the molecule is generated and optimized using computational chemistry software.

-

Pharmacokinetic Prediction: The molecule is submitted to various predictive models for absorption, distribution, metabolism, and excretion. These models are often based on large datasets of in vitro and in vivo data.

-

Toxicity Prediction: The potential for various toxicities (e.g., mutagenicity, cardiotoxicity, hepatotoxicity) is assessed using QSAR models and by identifying toxicophores (structural fragments associated with toxicity). For nitroaromatic compounds, specific models trained on this chemical class are often employed.[4][5][12][13]

-

Data Integration and Reporting: The results from all predictions are compiled into a comprehensive ADMET profile.

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of compound properties.

Caption: Workflow for in silico property prediction.

Potential Toxicity Pathway for Nitroaromatic Compounds

Nitroaromatic compounds can undergo metabolic activation to exert toxic effects. The following diagram illustrates a generalized pathway.

Caption: Generalized metabolic activation and toxicity pathway for nitroaromatics.

Conclusion

The in silico prediction of physicochemical and ADMET properties provides a valuable initial assessment of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one. The presented data suggests that while the compound may possess favorable physicochemical properties for oral absorption, its nitroaromatic moiety raises concerns regarding potential mutagenicity and other toxicities. These predictions should be used to guide further experimental testing and to prioritize compounds in a research and development pipeline. It is crucial to remember that in silico models are predictive tools and experimental validation is essential to confirm these findings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 3. fiveable.me [fiveable.me]

- 4. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | C8H7N3O3 | CID 606305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 8. scispace.com [scispace.com]

- 9. JRC Publications Repository [publications.jrc.ec.europa.eu]

- 10. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV [osti.gov]

A Comprehensive Technical Review of 1,3-Dihydro-1H-1,3-benzodiazol-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including anticancer, antimicrobial, and enzyme inhibitory activities. This document summarizes key quantitative data, provides detailed experimental methodologies for pivotal studies, and visualizes relevant biological pathways to facilitate further research and development in this promising area.

Core Synthesis Strategies

The synthesis of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives typically involves the cyclization of o-phenylenediamine with a carbonyl source. Various synthetic routes have been developed to introduce diverse substituents on the aromatic ring and at the nitrogen positions, allowing for the exploration of structure-activity relationships (SAR).

One common synthetic approach involves the reaction of 5-nitrobenzimidazolone with phenoxyethyl bromide in the presence of potassium carbonate in dimethylformamide to yield 6-nitro-1,3-bis(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one. Subsequent reduction of the nitro group using stannous chloride affords the corresponding amino derivative, which can be further functionalized.[1] Another strategy employs the reaction of 4-methyl-1,2-phenylenediamine with urea at elevated temperatures.[2] The resulting benzimidazolone core can then undergo nitration and subsequent nucleophilic substitution reactions to introduce a variety of functional groups.[2]

Anticancer Activity

Derivatives of 1,3-dihydro-1H-1,3-benzodiazol-2-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2d | DLD-1 (Colon) | Not specified, but highest cytotoxic effect | [3][4] |

| 2d | MDA-MB-231 (Breast) | Not specified, but highest cytotoxic effect | [3][4] |

| 6f | HCT-116 (Colon) | 11.72 | [5] |

| 6f | MCF-7 (Breast) | 14.69 | [5] |

| 6f | HepG-2 (Liver) | 18.31 | [5] |

| 6f | HeLa (Cervical) | 22.75 | [5] |

| 6e | HCT-116 (Colon) | 19.69 | [5] |

| 6a | Various | 28.18–47.04 | [5] |

| 6c, 8h-j | Various | 7.82 - 21.48 | [6] |

| 8c, 8d | A-549 (Lung) | Potent, comparable to doxorubicin | [7][8] |

| 7 | MCF-7 (Breast) | 4.65 | [8] |

| 7 | A-549 (Lung) | 7.43 | [8] |

| 6a-c | MCF-7 (Breast) | 1.29 - 4.30 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., A549, DLD-1)

-

96-well plates

-

1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

-

Cisplatin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (e.g., 18.75, 37.5, 75, 150, and 300 µM) and a positive control (cisplatin) for 48 hours.[9]

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Kinase Inhibitory Activity

A significant area of investigation for 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives is their role as kinase inhibitors.[][11][12] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases.

Quantitative Kinase Inhibition Data

| Compound | Target Kinase | IC50 (µM) | Reference |

| 6h, 6i | EGFR, HER2, CDK2 | Potent, with low IC50 values | [6] |

| 6h | AURKC | Potent | [6] |

| 6i | mTOR | Potent | [6] |

| 5a | EGFR | 0.086 | [5] |

| 5a | VEGFR-2 | 0.107 | [5] |

| 5a | Topo II | 2.52 | [5] |

| 23 | CK1δ | 0.0986 | [13] |

| 30 | CK1δ | 2.59 | [13] |

| 31 | CK1δ | 1.54 | [13] |

| 32 | CK1δ | 20.1 | [13] |

Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of the compounds.

Materials:

-

Recombinant kinase (e.g., PIM-1, EGFR, VEGFR-2)

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.

-

Add the test compounds at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the specific kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

-

Calculate the percentage of kinase inhibition and determine the IC50 values.

Signaling Pathways

The anticancer and kinase inhibitory effects of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives are mediated through their interaction with various signaling pathways critical for cell growth, proliferation, and survival.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a role in cell survival and proliferation. Its overexpression is associated with various cancers.

Caption: PIM-1 signaling pathway and the inhibitory action of 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives.

EGFR/VEGFR-2 Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways are crucial for tumor growth and angiogenesis.

Caption: Inhibition of EGFR and VEGFR-2 signaling by 1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives.

Antimicrobial Activity

Several derivatives of 1,3-dihydro-1H-1,3-benzodiazol-2-one have been shown to possess antibacterial and antifungal properties.

Quantitative Antimicrobial Activity Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Various | Escherichia coli | Not specified, but active | [1] |

| Various | Staphylococcus aureus | Not specified, but active | [1] |

| Various | Fungal Strains | Not specified, but active | [1] |

| Various | Mycobacterium tuberculosis | Moderate activity | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

1,3-dihydro-1H-1,3-benzodiazol-2-one derivatives

-

Standard antimicrobial agent (positive control)

-

Inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Perform serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The 1,3-dihydro-1H-1,3-benzodiazol-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The data and protocols presented in this technical guide underscore the potential of these compounds as leads for the development of novel anticancer, kinase inhibitor, and antimicrobial agents. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to advance them towards clinical applications. The provided experimental workflows and pathway visualizations are intended to serve as a valuable resource for researchers in this field.

References

- 1. mdpi.com [mdpi.com]

- 2. The role of the c-Jun N-terminal Kinase signaling pathway in skin cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. The cJUN NH2-terminal kinase (JNK) signaling pathway promotes genome stability and prevents tumor initiation | eLife [elifesciences.org]

- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantitative Analysis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one is a substituted benzimidazolone, a chemical scaffold of interest in pharmaceutical development and materials science. As a potential impurity, metabolite, or synthetic intermediate, its accurate quantification is crucial for quality control and research purposes. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for the reliable determination of this compound in various matrices. This document provides a comprehensive protocol for the LC-MS/MS analysis of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one.

Principle

The method employs reversed-phase liquid chromatography to separate the target analyte from other matrix components. The analyte is then ionized using Electrospray Ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] This approach ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interferences and allowing for accurate quantification even at trace levels.[1][2]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the sample matrix. The goal is to extract the analyte, remove interferences, and prepare a sample compatible with the LC-MS system.[3]

Protocol 1: Drug Substance or Pure Compound

-

Accurately weigh approximately 10 mg of the substance.

-

Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.[4]

-

Perform serial dilutions with the initial mobile phase (e.g., 50:50 methanol:water) to prepare calibration standards and quality control samples at the desired concentration range (e.g., 1-1000 ng/mL).[3][5]

-

Filter the final diluted samples through a 0.22 µm syringe filter before injection.[5]

Protocol 2: Biological Matrix (e.g., Plasma, Urine)

-

Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex vigorously for 2 minutes to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes.[5]

-

Evaporation & Reconstitution: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45 °C.[6]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.[6][7]

-

Vortex, centrifuge again, and transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography (LC) Conditions

The following conditions are a robust starting point and can be optimized for specific instrumentation and sample matrices.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to initial conditions and equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry (MS) Conditions

Detection is performed on a tandem quadrupole mass spectrometer.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temp. | 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| Cone Gas Flow | ~50 L/hr |

| Desolvation Gas | ~800 L/hr |

| Collision Gas | Argon |

Data Presentation

Predicted Mass and Fragmentation

The exact mass of 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (C₈H₇N₃O₃) is 193.05 g/mol . In positive ESI mode, the protonated molecule [M+H]⁺ will be observed at m/z 194.05 . Collision-induced dissociation (CID) is expected to produce characteristic fragment ions. A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da.[8]

Quantitative Data (Representative)

The following table summarizes the expected MRM transitions and typical performance characteristics for a validated method.

| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) (Quantifier) | Product Ion (Q3) (Qualifier) | Dwell Time (ms) | Collision Energy (eV) |

| 1-methyl-5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one | 194.1 | 148.1 ([M+H-NO₂]⁺) | 120.1 ([M+H-NO₂-CO]⁺) | 100 | 20-25 |

| Method Performance | Target Value |

| Retention Time | ~3.5 min |

| Linearity (r²) | > 0.995 |

| Range | 0.5 - 500 ng/mL |

| LOD | 0.18 ppm (ng/mL)[9] |

| LOQ | 0.375 ppm (ng/mL)[9] |

| Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

Caption: Workflow for LC-MS/MS analysis.

Logical Relationship for Method Development

This diagram shows the logical steps and considerations for developing a robust LC-MS/MS method.

Caption: Key stages in LC-MS/MS method development.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. fda.gov [fda.gov]

- 6. organomation.com [organomation.com]

- 7. benchchem.com [benchchem.com]

- 8. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. japsonline.com [japsonline.com]

Application Notes and Protocols: Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the electrophilic nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one. The described methodology is based on established procedures for the nitration of analogous benzimidazolone structures. The protocol includes reaction conditions, purification methods, and predicted regioselectivity based on the electronic properties of the starting material.

Introduction

The nitration of aromatic and heteroaromatic compounds is a fundamental transformation in organic synthesis, providing key intermediates for the development of novel pharmaceuticals and functional materials. The introduction of a nitro group onto the 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one scaffold is of significant interest as it opens avenues for further functionalization, potentially leading to new classes of bioactive molecules. The regiochemical outcome of the nitration is governed by the directing effects of the substituents on the benzene ring: the N-methyl group and the cyclic urea moiety.

Predicted Regioselectivity

The electrophilic nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is anticipated to be directed by the interplay of the activating N-methyl group and the deactivating cyclic urea functionality. The N-methyl group, being an electron-donating group, acts as an ortho, para-director. Conversely, the carbonyl group within the urea ring is electron-withdrawing and acts as a meta-director. The nitrogen atom of the urea, adjacent to the benzene ring, has a lone pair that can participate in resonance, directing ortho and para. The overall directing effect will be a combination of these influences, with the activating groups generally having a stronger influence on the position of substitution. Therefore, the primary products are expected to be the 6-nitro and 4-nitro isomers.

Experimental Protocol

This protocol is adapted from established methods for the nitration of related benzimidazolone derivatives.[1]

Materials:

-

1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

-

Potassium nitrate (KNO₃)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Thermometer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 3.33 g (0.033 mol) of potassium nitrate to 10 mL of concentrated sulfuric acid. Stir the mixture at 0-5 °C until the potassium nitrate is completely dissolved.

-

Addition of Substrate: To the cold nitrating mixture, slowly add 1.48 g (0.01 mol) of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one in small portions, ensuring the temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Work-up: Carefully pour the reaction mixture over crushed ice with stirring. A precipitate should form.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers.

Data Presentation

Table 1: Predicted Product Distribution and Yields for the Nitration of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

| Product Name | Structure | Predicted Position of Nitration | Expected Major/Minor Product | Approximate Yield (%) |